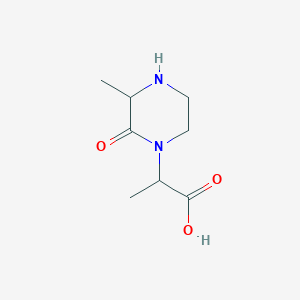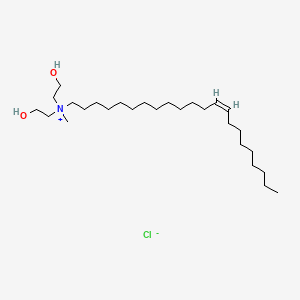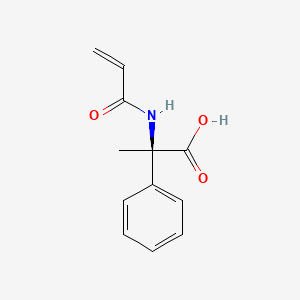
RIBONUCLEIC ACID, TRANSFER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Transfer Ribonucleic Acid (tRNA) is a type of RNA that plays a crucial role in protein synthesis . It is a single-stranded molecule made up of ribonucleotides, which include a ribose sugar, a phosphate group, and one of the four bases: Adenine (A), Guanine (G), Cytosine ©, and Uracil (U) . The tRNA carries specific amino acids to the ribosome to be added onto the growing polypeptide chain .
Synthesis Analysis
The synthesis of tRNA involves a process where the RNA molecule is made by stringing together individual ribonucleotides, always by adding the 5’-phosphate group of one nucleotide onto the 3’-hydroxyl group of the previous nucleotide . The process of protein synthesis, where tRNA plays a key role, is called translation .Molecular Structure Analysis
The molecular structure of tRNA is typically comprised of 76 to 90 nucleotides . It may also contain unusual nucleotides such as pseudouracil, inosine, and dihydroxyuridine . The structure of the RNA molecule allows it to fold upon itself, forming a complex three-dimensional structure essential for its stability and function .Physical And Chemical Properties Analysis
RNA, including tRNA, is usually a single-stranded molecule . The sugar in RNA is ribose, which contains one more hydroxyl group on the second carbon compared to deoxyribose in DNA . This extra hydroxyl group makes the RNA molecule prone to hydrolysis . RNA consists of four nitrogenous bases: adenine, cytosine, uracil, and guanine .Mécanisme D'action
The mechanism of action of tRNA involves its role in protein synthesis. In the ribosome, translation occurs, where the amino acids transported by the tRNAs are joined together in a particular order as specified by the genetic code as copied by the mRNA from a DNA segment . This process is critical for the production of proteins within the cell .
Propriétés
Numéro CAS |
120991-82-4 |
|---|---|
Formule moléculaire |
C11H10BrNO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





